molecular formula C45H82N11O17P3 B560022 NADPH tetracyclohexanamine CAS No. 100929-71-3

NADPH tetracyclohexanamine

Cat. No. B560022
M. Wt: 1142.1
InChI Key: PTKRUDMLGIIORX-ITGWJZMWSA-N
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Description

NADPH tetracyclohexanamine is a cofactor and biological reducing agent .


Synthesis Analysis

NADPH plays a crucial role in many enzymatic redox reactions, including industrial catalysis . It’s used in the regeneration of the redox cofactor NADPH with high specific activity and easy by-product separation process . The absence of a comparable method for efficient NADP+ to NADPH cofactor regeneration radically impairs efficient green chemical synthesis .


Molecular Structure Analysis

The molecular weight of NADPH tetracyclohexanamine is 1142.12, and its formula is C45H82N11O17P3 .


Chemical Reactions Analysis

NADPH tetracyclohexanamine is a ubiquitous cofactor and biological reducing agent . It’s involved in many redox reactions .


Physical And Chemical Properties Analysis

NADPH tetracyclohexanamine is a solid, white to off-white substance . It’s soluble in water and DMSO .

Scientific Research Applications

Analytical Characterization and Detection

  • NADPH tetracyclohexanamine has been characterized analytically using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. It has been identified in biological matrices like blood, urine, and vitreous humor, highlighting its relevance in forensic and toxicological investigations (De Paoli et al., 2013).

Biochemical and Molecular Functions

  • It plays a role in the NADPH diaphorase activity, which is a marker for neurons producing nitric oxide. This enzyme is involved in various physiological processes, including vascular regulation and neurotransmission (Hope et al., 1991).
  • NADPH, as part of the NADPH oxidase complex, contributes to reactive oxygen species production in pathophysiological conditions like heart failure, indicating its role in oxidative stress and cardiac dysfunction (Heymes et al., 2003).

Metabolic Engineering and Biotechnology

  • Manipulation of NADPH levels through genetic and external means has shown potential in metabolic engineering, impacting metabolic flux redistribution in organisms like Escherichia coli. This has implications for biotechnological applications and industrial fermentation processes (San et al., 2002).

Antimicrobial Resistance

  • The role of NADPH in antibiotic resistance, specifically in the modification of tetracycline antibiotics by flavin-dependent monooxygenases, has been explored. This understanding is crucial in addressing the challenge of antibiotic resistance in clinical settings (Yang et al., 2004).

Pathophysiological Roles

  • NADPH is involved in various pathophysiological roles, such as in cancer cell metabolism, inflammation, and oxidative stress. Its modulation is associated with disorders like obesity, diabetes, and nonalcoholic fatty liver disease (Garten et al., 2015).

Enzymatic Reactions and Biosynthesis

  • NADPH-dependent enzymes play a significant role in complex biosynthetic pathways, including the formation of unique chemical structures in antifungal agents. This highlights its role in natural product biosynthesis and potential pharmaceutical applications (Li et al., 2019).

Cellular Metabolism and Redox Reactions

  • NADPH is essential for cellular redox reactions and as a substrate for enzymes regulating metabolism and longevity. Its role in maintaining cellular redox balance and its implications in ageing and age-related diseases have been studied extensively (Fan et al., 2014).

Safety And Hazards

NADPH tetracyclohexanamine is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

NADPH tetracyclohexanamine has been used in research for capturing intracellular NADPH and fueling the antioxidative ability of tumor cells to detoxify reactive oxygen species .

properties

IUPAC Name

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N7O17P3.4C6H13N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;4*7-6-4-2-1-3-5-6/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);4*6H,1-5,7H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKRUDMLGIIORX-ITGWJZMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H82N11O17P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746711
Record name [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1142.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NADPH tetracyclohexanamine

CAS RN

100929-71-3
Record name [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NADPH tetracyclohexanamine
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NADPH tetracyclohexanamine
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NADPH tetracyclohexanamine
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NADPH tetracyclohexanamine
Reactant of Route 5
NADPH tetracyclohexanamine
Reactant of Route 6
NADPH tetracyclohexanamine

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